

Technical Guide: Dichlorphenamide Disodium Target Identification and Validation[1]

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Compound of Interest

Compound Name: *Dichlorphenamide (disodium)*

Cat. No.: *B12406922*

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Executive Summary

Dichlorphenamide (DCP), a potent benzenedisulfonamide, serves as a critical precision tool in modulating ion flux via Carbonic Anhydrase (CA) inhibition.[1] While historically utilized for glaucoma, its validation as an orphan drug for Primary Periodic Paralysis (PPP) requires a rigorous understanding of its pharmacodynamics beyond simple enzymatic blockade.[1]

This guide outlines the technical workflow for validating DCP targets. It addresses the specific utility of the disodium salt form—which enhances aqueous solubility for in vitro high-throughput screening—while focusing on the active sulfonamide pharmacophore that binds the zinc-prosthetic group of CA isoforms.

Molecular Foundation & Physicochemical Strategy

The Disodium Advantage in Assay Design

Dichlorphenamide free acid (CAS: 120-97-8) exhibits poor aqueous solubility (

0.1 mg/mL), creating artifacts in microfluidic assays or Surface Plasmon Resonance (SPR) due to micro-precipitation.[1]

- Validation Standard: Use Dichlorphenamide Disodium for all aqueous-phase in vitro target binding assays.[1]
- Mechanism: The disodium salt dissociates rapidly in physiological buffer (pH 7.4), releasing the active dichlorphenamide anion.[1]
- Causality: The sulfonamide nitrogen () acts as a zinc-binding group (ZBG). The ionization state is critical; the anionic form coordinates with the ion in the CA active site, displacing the catalytic water molecule/hydroxide ion.

Primary Target Landscape

DCP is a pan-isoform inhibitor but exhibits distinct affinity profiles that drive its therapeutic index.[1]

Isoform	Localization	Physiological Role	DCP Affinity ()	Validation Relevance
hCA II	Cytosolic	Ubiquitous; rapid hydration	High (~3-5 nM)	Primary target for systemic acidosis induction.[1]
hCA IV	GPI-Anchored	Renal/Muscle membrane	High (~10-20 nM)	Critical for renal bicarbonate reabsorption blockade.[1]
hCA I	Cytosolic	Erythrocytes	Moderate	Off-target; contributes to side effects (paresthesia).[1]
hCA IX	Transmembrane	Hypoxic tumors	Moderate-High	Oncology repurposing target (pH regulation).[1]

In Vitro Target Deconvolution Protocols

To validate DCP affinity and kinetics, we employ a biphasic approach: Kinetic Binding (SPR) followed by Functional Enzymatic Inhibition.[1]

Protocol A: Surface Plasmon Resonance (SPR) Direct Binding

Purpose: Determine association (

) and dissociation (

) rates to calculate

without the interference of substrate competition.

Workflow:

- Sensor Chip: Immobilize Recombinant hCA II (His-tagged) on a CM5 sensor chip using amine coupling. Target density: ~2000 RU.[1]
- Analyte Preparation: Dissolve Dichlorphenamide Disodium in HBS-P+ buffer. Prepare a 2-fold dilution series (0.5 nM to 100 nM).
- Injection: Flow rate 30 L/min. Contact time 120s, dissociation time 300s.[1]
- Regeneration: Critical step.[1] Use mild acid (10 mM Glycine-HCl, pH 2.[1]0) to strip the drug without denaturing the zinc active site.
- Validation Check:

must be proportional to molecular weight.[1] If

is > theoretical, suspect non-specific aggregation (common with free acid, rare with disodium).[1]

Protocol B: Esterase Activity Assay (High-Throughput)

Purpose: Functional validation of inhibition.[1] While CAs are hydratases, they possess esterase activity against p-nitrophenyl acetate (pNPA).[1][2][3] This colorimetric assay is robust for

determination.[1]

Reagents:

- Enzyme: Recombinant hCA II (100 nM stock).
- Substrate: pNPA (3 mM in acetonitrile).
- Inhibitor: Dichlorphenamide Disodium (dilution series).[1]
- Buffer: 50 mM Tris-SO₄, pH 7.6.

Step-by-Step Protocol:

- Plate Setup: In a 96-well clear plate, add 140

L Assay Buffer.[1]
- Inhibitor Addition: Add 20

L of DCP Disodium (various concentrations).[1]
- Enzyme Addition: Add 20

L hCA II enzyme solution. Incubate 15 mins at 25°C to allow ZBG coordination.
- Reaction Start: Add 20

L pNPA substrate.[1]
- Measurement: Monitor Absorbance at 405 nm (formation of p-nitrophenol) every 15 seconds for 10 minutes.
- Analysis: Calculate initial velocity (

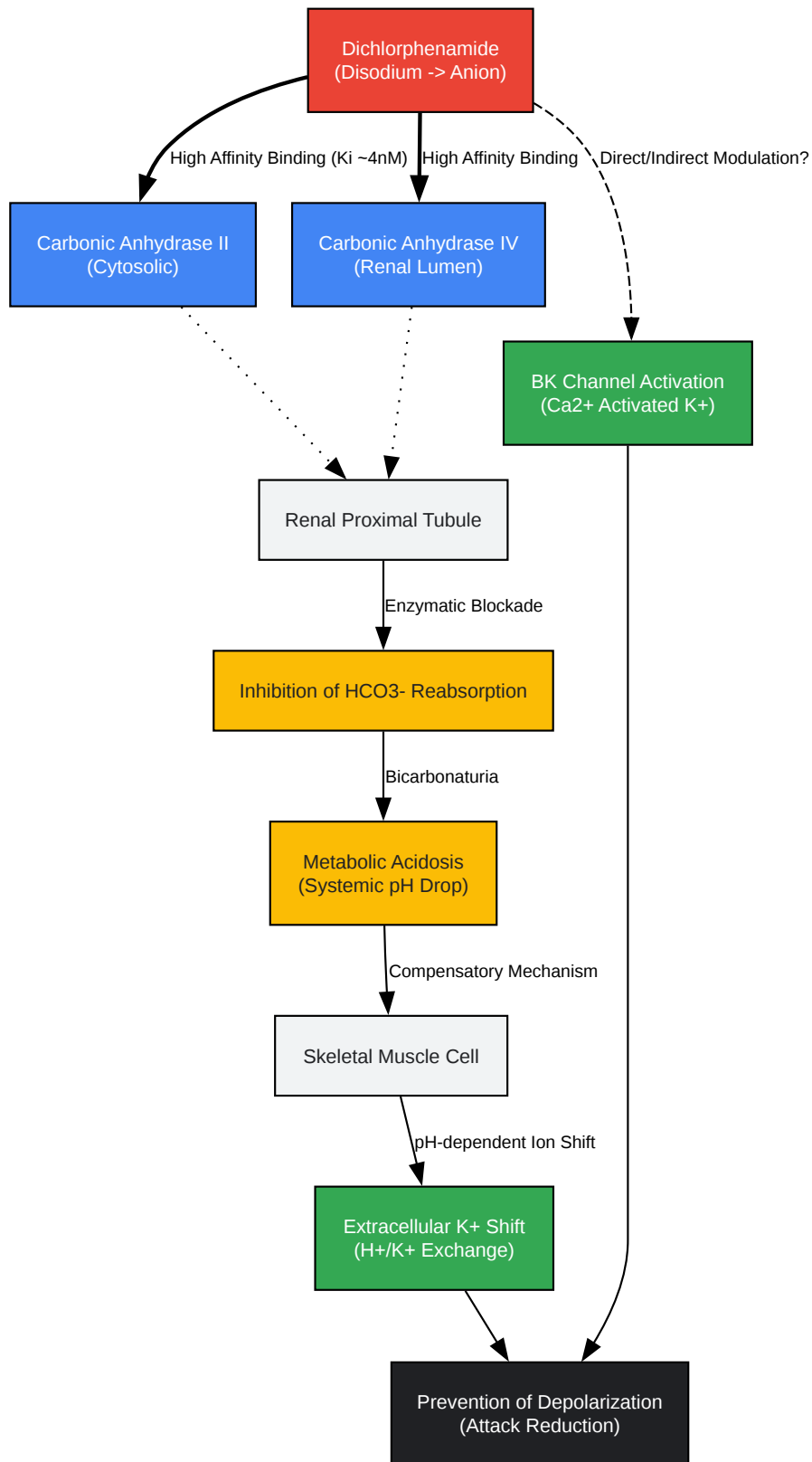
) from the linear portion of the curve. Fit to the Morrison equation for tight-binding inhibitors.

Mechanistic Validation & Pathway Mapping[1]

The efficacy of DCP in Periodic Paralysis is not solely due to CA inhibition but the downstream physiological cascade.

The Mechanism of Action (DOT Diagram)

The following diagram illustrates the validated pathway from molecular binding to systemic effect (Metabolic Acidosis stabilization).



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Figure 1: Mechanistic cascade of Dichlorphenamide from isoform binding to stabilization of skeletal muscle membrane potential.[1]

Cellular Validation: Intracellular pH (pHi) Modulation[1]

To validate that the enzymatic inhibition translates to cellular physiology, a ratiometric pH assay is required.[1]

Protocol: BCECF-AM Ratiometric Imaging

- Rationale: DCP should lower intracellular pH () or alter recovery from acid load.[1]
- Cell Line: HEK293 (expressing hCA II) or Primary Skeletal Muscle Myoblasts.[1]
- Loading: Incubate cells with 1 M BCECF-AM (membrane permeable) for 30 min.
- Wash: Replace with bicarbonate-buffered Krebs-Henseleit solution.
- Baseline: Measure fluorescence ratio (Ex 490/440 nm, Em 535 nm).
- Challenge: Acidify cells using the Ammonium Pre-pulse technique (wash-out).
- Treatment: Apply 10 M Dichlorphenamide.
- Readout: Observe the retardation of recovery. CA inhibition prevents the rapid hydration of required to pump protons out, validating the functional blockade.[1]

Isoform Selectivity Profiling (Safety Validation)

DCP is promiscuous.[1] Validating "target engagement" also means defining "off-target" scope.
[1]

Data Summary: Selectivity Profile

Target Isoform	(nM)	Clinical Implication
hCA II (Target)	3.5	Efficacy (Acidosis/IOP reduction)
hCA IX	24.0	Potential hypoxic tissue targeting
hCA XII	4.8	Glaucoma relevance
hCA I	1,200	Low affinity (Reduces RBC toxicity risk)

Note: Data represents consensus values from stopped-flow

hydration assays.

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